Hosenkoside C Exhibits 2.8-Fold Greater Growth Inhibition in A375 Melanoma Cells Compared to Hosenkoside A
In a comparative in vitro study evaluating growth inhibitory activity against human malignant melanoma A375 cells, Hosenkoside C demonstrated an IC50 of 9.67 µM, whereas the structurally related Hosenkoside A—differing in aglycone identity (hosenkol C vs. hosenkol A) and glycosylation pattern—exhibited an IC50 of 27.45 µM [1]. This 2.8-fold difference in potency is experimentally derived from the same assay platform and cell line, eliminating cross-study variability confounders.
| Evidence Dimension | In vitro growth inhibitory activity against A375 human melanoma cells (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.67 µM |
| Comparator Or Baseline | Hosenkoside A: IC50 = 27.45 µM |
| Quantified Difference | 2.84-fold greater potency for Hosenkoside C |
| Conditions | A375 human malignant melanoma cell line; MTT assay or equivalent viability endpoint; compounds isolated from Impatiens balsamina seeds and structurally characterized by NMR |
Why This Matters
When selecting among baccharane glycosides for melanoma-focused anticancer screening, this direct comparative IC50 differential justifies prioritizing Hosenkoside C over Hosenkoside A to maximize assay sensitivity and signal window at equivalent concentrations.
- [1] Wu, Q., Jin, Y., Yao, H., Liu, Y., Li, P., & Li, X. (2017). Two new baccharane glycosides from seeds of Impatientis balsamina L. with in vitro growth inhibitory activity in human cancer A375 cells. Chemical Research in Chinese Universities, 33(5), 753-757. View Source
